Pterisolic acid B
Overview
Description
Pterisolic acid B is a useful research compound. Its molecular formula is C20H26O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nrf2 Pathway Activation : Pterisolic acid B is identified as an effective activator of the Nrf2 pathway, which is crucial for chemoprotection during chemotherapy. This activation is achieved by covalently modifying Cys171 of keap1, thereby inhibiting Nrf2 degradation mediated by Keap1-Cul3 complexes. This has significant implications for protecting cells against chemotherapy-induced cytotoxicity (Dong et al., 2016).
New Diterpenoid Compounds : Studies have isolated and identified several new ent-15-oxokauran-19-oic acid derivatives, named pterisolic acids A-F, from Pteris semipinnata. These compounds are part of the ent-kauranoids group, suggesting potential bioactive properties (Wang et al., 2011).
Hydroxylated Ent-Kauranoic Acids Discovery : Additional compounds, pterisolic acid G and H, have been isolated from Pteris semipinnata. These compounds, along with known ent-kaurane-type diterpenoids, showed varying degrees of in vitro cytotoxicity against several cancer cell lines, highlighting their potential as therapeutic agents (Qiu et al., 2016).
Cytotoxic Activity in Diterpenes and Sesquiterpenes : The extraction and analysis of Pteris multifida yielded diterpenes and sesquiterpenes, including pterisolic acids, showing moderate activity against various cancer cell lines. This suggests their potential application in cancer therapeutics (Zhang et al., 2016).
Ursolic Acid Derivatives in Pharmacology : Though not directly related to this compound, research into ursolic acid and its derivatives has revealed significant bioactive effects, including anti-inflammatory, anticancer, and antidiabetic properties, suggesting a similar potential for this compound derivatives (Mlala et al., 2019).
Mechanism of Action
Target of Action
Pterisolic Acid B primarily targets the Nrf2 pathway . The key target within this pathway is Keap1 , specifically the C171 within the Keap1-BTB domain . Keap1 (Kelch-like ECH-associated protein 1) plays a crucial role in regulating the cytoplasmic level of Nrf2 .
Mode of Action
This compound, and its more potent analogue J19-1, activate the Nrf2 pathway by covalently modifying Cys171 of Keap1 . This modification inhibits Nrf2 degradation mediated by Keap1-Cul3 complexes .
Biochemical Pathways
The activation of the Nrf2 pathway leads to the induction of phase II detoxification enzymes . These enzymes, such as glutamate cysteine ligase (GCS) and quinone oxidoreductase-1 (NQO1), are involved in glutathione synthesis, elimination of reactive oxygen species (ROS), xenobiotic metabolism, and drug transport .
Pharmacokinetics
It is known that chemoprotective drugs like this compound can accelerate the metabolism and excretion of toxic chemotherapy agents within specific tissues .
Result of Action
The activation of the Nrf2 pathway by this compound leads to significant cytoprotective effects. For instance, it has been demonstrated that J19-1, a potent analogue of this compound, shows significant cytoprotective effect against cisplatin-induced cytotoxicity in HKC cells .
Safety and Hazards
Future Directions
The use of chemoprotective agents like Pterisolic acid B to minimize the side effects of chemotherapy, primarily via activation of the Nrf2 pathway, is an emerging research field . It has attracted broad attention from both academia and the pharmaceutical industry. This compound shows significant cytoprotective effect against cisplatin-induced cytotoxicity in HKC cells .
Biochemical Analysis
Biochemical Properties
Pterisolic acid B plays a crucial role in biochemical reactions by acting as an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It interacts with the Kelch-like ECH-associated protein 1 (Keap1) by covalently modifying the cysteine residue at position 171 (Cys171) within the BTB domain of Keap1 . This interaction inhibits the degradation of Nrf2, allowing it to accumulate and translocate to the nucleus, where it binds to the antioxidant response element (ARE) and induces the expression of various cytoprotective enzymes . These enzymes include glutamate cysteine ligase (GCS), quinone oxidoreductase-1 (NQO1), and NAD(P)H, which are involved in glutathione synthesis, elimination of reactive oxygen species (ROS), and xenobiotic metabolism .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By activating the Nrf2 pathway, it enhances the cellular defense mechanisms against oxidative stress and toxic insults. This activation leads to increased expression of genes involved in antioxidant defense, detoxification, and cellular repair . In human kidney cells (HKC), this compound has demonstrated cytoprotective effects against cisplatin-induced cytotoxicity, highlighting its potential in reducing chemotherapy-induced side effects . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to improved cell survival and function under stress conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with Keap1, a key regulator of the Nrf2 pathway. By covalently modifying Cys171 within the BTB domain of Keap1, this compound prevents the ubiquitination and subsequent degradation of Nrf2 . This stabilization of Nrf2 allows it to accumulate in the cytoplasm and translocate to the nucleus, where it binds to ARE and activates the transcription of genes involved in antioxidant defense and detoxification . This mechanism underscores the compound’s ability to enhance cellular resilience against oxidative stress and toxic insults.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its activity and efficacy in activating the Nrf2 pathway . Long-term studies have shown that this compound can sustain its cytoprotective effects over extended periods, providing continuous protection against oxidative stress and toxic insults
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates the Nrf2 pathway and enhances cellular defense mechanisms without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships observed in animal studies provide valuable insights into the safe and effective use of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its activation of the Nrf2 pathway. This activation leads to the induction of phase II detoxification enzymes, such as GCS and NQO1, which play essential roles in glutathione synthesis, ROS elimination, and xenobiotic metabolism . The compound’s influence on metabolic flux and metabolite levels further underscores its potential in modulating cellular metabolism and enhancing detoxification processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, where it exerts its cytoprotective effects . The compound’s distribution patterns and transport mechanisms are critical for understanding its bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell, where it interacts with key biomolecules involved in the Nrf2 pathway . This subcellular localization is crucial for the compound’s ability to modulate cellular defense mechanisms and enhance resilience against oxidative stress and toxic insults.
Properties
IUPAC Name |
(1S,3S,4S,5R,9R,13R)-3-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11-12-5-6-14-18(2)7-4-8-19(3,17(23)24)15(18)13(21)10-20(14,9-12)16(11)22/h6,12-13,15,21H,1,4-5,7-10H2,2-3H3,(H,23,24)/t12-,13+,15+,18+,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSODFCSZYDJPLH-SEPLDZIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1C(CC34C2=CCC(C3)C(=C)C4=O)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1[C@H](C[C@]34C2=CC[C@H](C3)C(=C)C4=O)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901184460 | |
Record name | Kaura-9(11),16-dien-18-oic acid, 6-hydroxy-15-oxo-, (4α,6α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901184460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401419-86-0 | |
Record name | Kaura-9(11),16-dien-18-oic acid, 6-hydroxy-15-oxo-, (4α,6α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1401419-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kaura-9(11),16-dien-18-oic acid, 6-hydroxy-15-oxo-, (4α,6α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901184460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Pterisolic acid B?
A1: this compound acts as an activator of the Nrf2 pathway by directly targeting the Keap1 protein. [] Specifically, it binds to the cysteine residue at position 171 (C171) within the Kelch-like ECH-associated protein 1 (Keap1)-BTB domain. [] This interaction disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. []
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